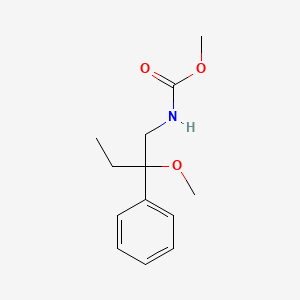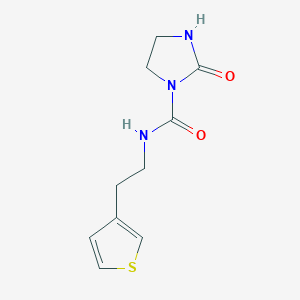
2-oxo-N-(2-(thiophen-3-yl)ethyl)imidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-oxo-N-(2-(thiophen-3-yl)ethyl)imidazolidine-1-carboxamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of “2-oxo-N-(2-(thiophen-3-yl)ethyl)imidazolidine-1-carboxamide” is complex, as it contains a thiophene ring, an imidazolidine ring, and a carboxamide group . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of thiophene derivatives and related compounds involve various chemical reactions to produce compounds with potential biological activities. For instance, the synthesis of thiazolidine derivatives as cardiotonic agents involved modifying the thiazolidine moiety and testing the analogues for cardiotonic activity, revealing the importance of the thiazolidine structure in biological activity (Nate et al., 1987). Similarly, the preparation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from ethyl 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxylate and their antimicrobial activity highlights the diverse chemical reactions used to synthesize and evaluate thiophene derivatives (Spoorthy et al., 2021).
Biological Evaluation
Thiophene derivatives and related compounds have been extensively evaluated for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. For example, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibited antimicrobial activity against a range of bacteria and fungi, illustrating the potential of thiophene derivatives in antimicrobial applications (Abd Alhameed et al., 2019). Another study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones demonstrated potent cytotoxicity against cancer cell lines, indicating the potential of thiophene-containing compounds in cancer therapy (Deady et al., 2005).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of thiophene derivatives are notable, with several studies highlighting their effectiveness against various microorganisms and cancer cells. The synthesis and biological evaluation of some innovative coumarin derivatives containing the thiazolidin-4-one ring underscore the antimicrobial potential of these compounds (Ramaganesh et al., 2010). Additionally, the bioinorganic relevance of some Cobalt(II) complexes with thiophene-2-glyoxal derived Schiff bases demonstrated antimicrobial activity, further supporting the potential of thiophene derivatives in developing new antimicrobial agents (Singh et al., 2009).
Orientations Futures
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that “2-oxo-N-(2-(thiophen-3-yl)ethyl)imidazolidine-1-carboxamide” and similar compounds could be subjects of future research in medicinal chemistry.
Propriétés
IUPAC Name |
2-oxo-N-(2-thiophen-3-ylethyl)imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c14-9(13-5-4-12-10(13)15)11-3-1-8-2-6-16-7-8/h2,6-7H,1,3-5H2,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIWHWWWYWWIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-bromo-3-(4-bromo-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673480.png)
![3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2673481.png)
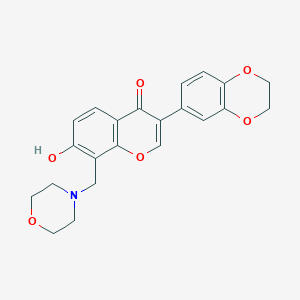
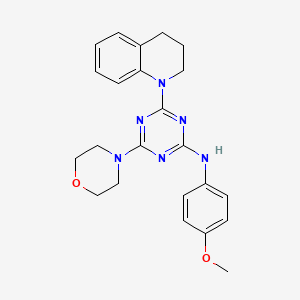
![2-(7-benzyl-2-isopropyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2673485.png)
![3-(2,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2673489.png)


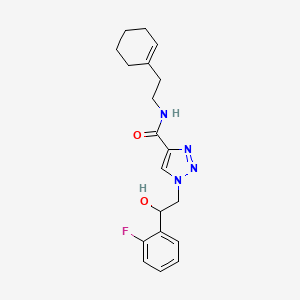
![2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde](/img/structure/B2673498.png)
